Cas no 1804846-28-3 (Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its structural features—including a reactive aminomethyl group, a bromo substituent, and a difluoromethyl moiety—make it a valuable intermediate for constructing complex molecules. The presence of both electron-withdrawing (bromo, difluoromethyl) and electron-donating (aminomethyl) groups enhances its utility in regioselective transformations. The ethyl ester group further improves solubility and facilitates subsequent derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for further functionalization. Its stability and synthetic flexibility underscore its importance in research and industrial applications.
Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate structure
1804846-28-3 structure
商品名:Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate
CAS番号:1804846-28-3
MF:C11H13BrF2N2O2
メガワット:323.133929014206
CID:4865848

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate
    • インチ: 1S/C11H13BrF2N2O2/c1-2-18-8(17)3-6-5-16-7(4-15)10(12)9(6)11(13)14/h5,11H,2-4,15H2,1H3
    • InChIKey: RONFMTCGYWBHRV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(CN)=NC=C(CC(=O)OCC)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029054498-1g
Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate
1804846-28-3 97%
1g
$1,504.90 2022-04-01

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 関連文献

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetateに関する追加情報

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1804846-28-3): An Overview

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1804846-28-3) is a versatile compound with significant potential in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

The molecular structure of Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate is particularly noteworthy. The presence of a bromine atom, difluoromethyl group, and an aminomethyl functionality imparts a unique set of chemical and biological properties to this molecule. The bromine atom can serve as a versatile handle for further functionalization, while the difluoromethyl group is known for its ability to modulate biological activity and improve metabolic stability. The aminomethyl group provides a site for conjugation with other molecules, making this compound a valuable building block in the synthesis of more complex structures.

Recent studies have highlighted the potential of Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a lead structure for the development of novel antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The bromine and difluoromethyl groups were found to play crucial roles in enhancing the antiviral efficacy and selectivity of these derivatives.

In another study published in Bioorganic & Medicinal Chemistry Letters in 2022, researchers investigated the potential of Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate as a scaffold for the development of anticancer drugs. The results showed that certain derivatives of this compound demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The unique combination of functional groups in this molecule was found to enhance its ability to penetrate cancer cells and inhibit key signaling pathways involved in tumor growth and survival.

The synthesis of Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate has been optimized through various methods, ensuring high yields and purity. One common approach involves the sequential addition of reagents to a pyridine core, followed by functional group transformations to introduce the desired substituents. For example, a recent protocol described in Organic Letters utilized palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound with high stereoselectivity and regioselectivity. This method not only simplifies the synthetic route but also allows for easy modification to produce a wide range of derivatives with varying biological activities.

The pharmacokinetic properties of Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. The presence of the difluoromethyl group has been shown to enhance metabolic stability, reducing the risk of rapid degradation in vivo. Additionally, the bromine atom can be used as a tracer for imaging studies, providing valuable insights into the distribution and localization of this molecule within biological systems.

In conclusion, Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1804846-28-3) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents with potential antiviral and anticancer activities. Ongoing research continues to uncover new insights into the biological properties and synthetic methods associated with this compound, paving the way for its future use in clinical settings.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量